

# Thiophene-2-ethylamine reactivity with electrophiles and nucleophiles

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## Compound of Interest

Compound Name: Thiophene-2-ethylamine

Cat. No.: B045403

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An In-depth Technical Guide to the Reactivity of **Thiophene-2-ethylamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

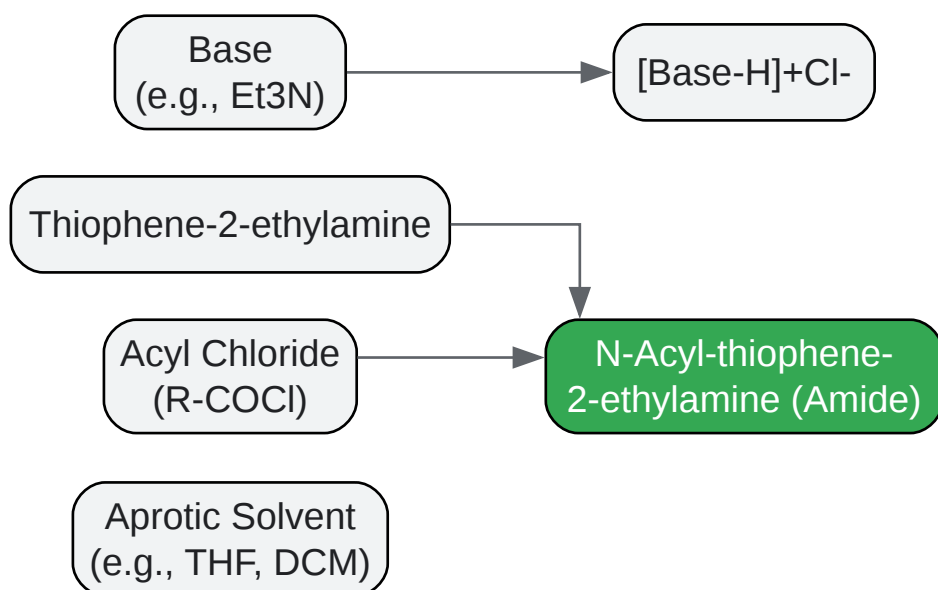
**Thiophene-2-ethylamine** (CAS: 30433-91-1) is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and advanced organic synthesis.<sup>[1]</sup> Its structure, featuring a nucleophilic primary amine tethered to an electron-rich aromatic thiophene ring, imparts a dual reactivity profile. This unique characteristic allows for selective functionalization at either the amine group or the thiophene core, making it an invaluable scaffold for the synthesis of a diverse range of complex molecules, including potent anti-platelet agents and other pharmaceutically active compounds.<sup>[1]</sup>

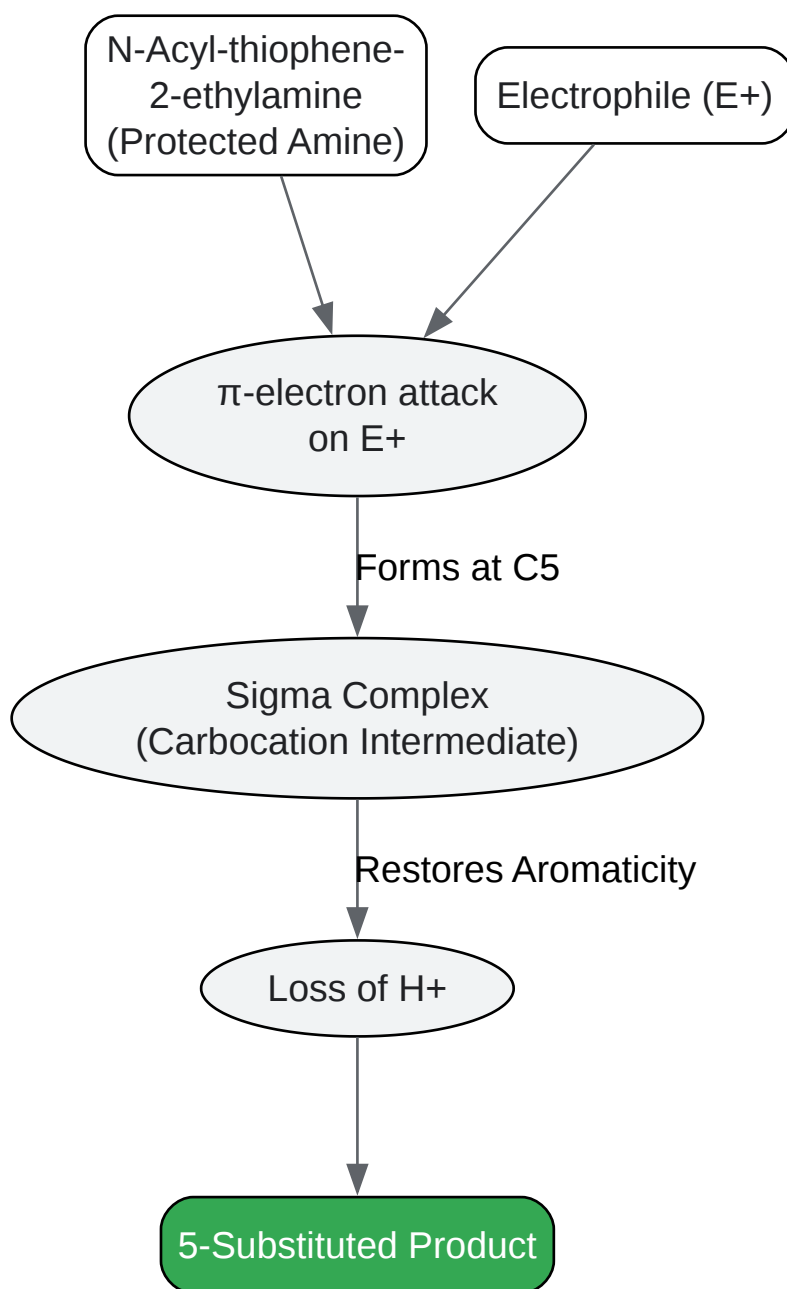
This guide provides a comprehensive overview of the reactivity of **thiophene-2-ethylamine** with both electrophilic and nucleophilic reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and drug development.

## Core Reactivity Principles

The chemical behavior of **thiophene-2-ethylamine** is dominated by two distinct reactive sites:

- The Ethylamine Group: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily attacks electron-deficient centers, participating in reactions such as acylation, alkylation, and condensation.
- The Thiophene Ring: As an electron-rich heteroaromatic system, the thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS). The sulfur atom's lone pairs contribute to the ring's aromaticity and high reactivity, which is greater than that of benzene. [\[2\]](#)[\[3\]](#) Substitution preferentially occurs at the C5 position, which is activated by the ethylamine side chain.





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## References

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